1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
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Overview
Description
1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate, commonly known as methomyl, is an oxime carbamate insecticide. It was first introduced by E.I. du Pont de Nemours in 1968 and has since been widely used in agriculture to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methomyl can be synthesized through the condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methomyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methomyl undergoes various chemical reactions, including:
Oxidation: Methomyl can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert methomyl into simpler compounds.
Substitution: Methomyl can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of methomyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of methomyl depend on the specific reaction conditions and reagents used. For example, oxidation can produce different oxime derivatives, while reduction can yield simpler carbamate compounds.
Scientific Research Applications
Methomyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: Employed in studies to understand the effects of insecticides on various biological systems.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new agricultural products and pest control solutions.
Mechanism of Action
Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the target pests .
Comparison with Similar Compounds
Similar Compounds
Methomyl is similar to other carbamate insecticides such as:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Oxamyl: Shares structural similarities with methomyl and is used for similar applications.
Uniqueness
Methomyl is unique due to its high efficacy, broad-spectrum activity, and relatively low persistence in the environment compared to other insecticides. Its rapid degradation reduces the risk of long-term environmental contamination .
Properties
CAS No. |
92065-18-4 |
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Molecular Formula |
C8H15N3O3S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(1-amino-1-oxobutan-2-yl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4-6(7(9)12)15-5(2)11-14-8(13)10-3/h6H,4H2,1-3H3,(H2,9,12)(H,10,13)/b11-5+ |
InChI Key |
HMJRJJMWNOLUIK-VZUCSPMQSA-N |
Isomeric SMILES |
CCC(C(=O)N)S/C(=N/OC(=O)NC)/C |
Canonical SMILES |
CCC(C(=O)N)SC(=NOC(=O)NC)C |
Origin of Product |
United States |
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